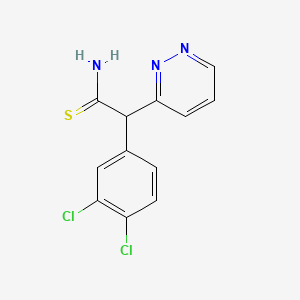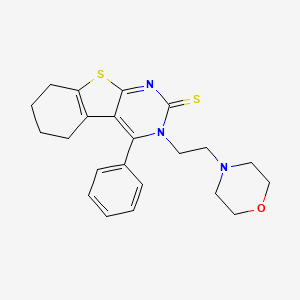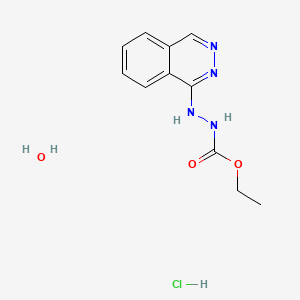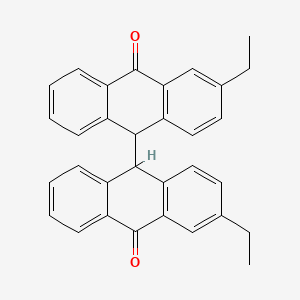
(9,9'-Bianthracene)-10,10'(9H,9'H)-dione, 3,3'-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is a complex organic compound that belongs to the family of bianthracenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthracene derivatives followed by a series of reduction and alkylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biology
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties and potential use as therapeutic agents.
Industry
In industry, (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- might be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Wirkmechanismus
The mechanism by which (9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- exerts its effects depends on its specific application. In electronic applications, its mechanism involves the transfer of electrons or holes through its conjugated system. In biological systems, it might interact with specific proteins or nucleic acids, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with similar electronic properties.
9,10-Diphenylanthracene: A derivative with additional phenyl groups, used in organic electronics.
Tetracene: A larger polycyclic aromatic hydrocarbon with extended conjugation.
Uniqueness
(9,9’-Bianthracene)-10,10’(9H,9’H)-dione, 3,3’-diethyl- is unique due to its specific substitution pattern and the presence of the diethyl groups, which can influence its electronic properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
71130-12-6 |
|---|---|
Molekularformel |
C32H26O2 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
2-ethyl-10-(3-ethyl-10-oxo-9H-anthracen-9-yl)-10H-anthracen-9-one |
InChI |
InChI=1S/C32H26O2/c1-3-19-13-15-23-27(17-19)31(33)25-11-7-5-9-21(25)29(23)30-22-10-6-8-12-26(22)32(34)28-18-20(4-2)14-16-24(28)30/h5-18,29-30H,3-4H2,1-2H3 |
InChI-Schlüssel |
UWWAWAUNJBTJPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)C(C3=CC=CC=C3C2=O)C4C5=C(C=C(C=C5)CC)C(=O)C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)


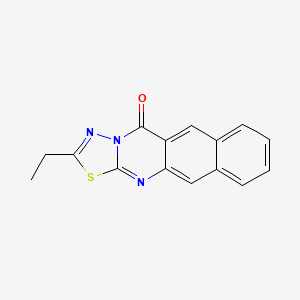
![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)


